2-(4-bromophenyl)-N-prop-2-ynylacetamide
Description
2-(4-Bromophenyl)-N-prop-2-ynylacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to the α-carbon of an acetamide backbone, with a propargyl (prop-2-ynyl) group as the nitrogen substituent. The 4-bromophenyl moiety is a common pharmacophore in medicinal chemistry due to its electron-withdrawing nature, which enhances binding affinity to biological targets and improves metabolic stability . The propargyl group may confer unique reactivity, such as participation in click chemistry or modulation of pharmacokinetic profiles, though this requires further investigation.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-prop-2-ynylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h1,3-6H,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPQUECZAMIQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Aromatic Ring Modifications
- 4-Bromophenyl vs. Thiophene/Thiazole: Thiophene-containing analogs (e.g., N-(4-bromophenyl)-2-thiophen-2-ylacetamide) exhibit potent antimycobacterial activity, attributed to the sulfur heterocycle’s ability to disrupt microbial membranes . Thiazole derivatives (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) show enhanced antimicrobial activity due to increased lipophilicity and hydrogen-bonding capacity .
Nitrogen Substituents
- Propargyl vs. Alkyl/Aryl Groups: Propargyl groups may enhance metabolic stability or enable bioorthogonal reactions, though this is speculative for the target compound. Pyridazinone-containing derivatives (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide) demonstrate receptor-specific agonism, suggesting that bulky nitrogen substituents can fine-tune target selectivity .
Halogenation Patterns
- Dual bromination (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) correlates with lower MIC values against S. aureus and E. coli due to increased electron-withdrawing effects and membrane penetration .
Pharmacological Profiles
- Antimicrobial Activity: Halogenated acetamides (e.g., bromo, chloro) consistently outperform non-halogenated analogs. For example, 2-chloro-N-arylacetamides show MICs <50 µg/mL against C. albicans and MRSA, while non-halogenated derivatives require higher concentrations .
- Receptor Targeting: Pyridazinone derivatives act as formyl peptide receptor (FPR) agonists, with activity dependent on substituent polarity. Methoxybenzyl groups in N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide enhance FPR2 selectivity .
Preparation Methods
Nucleophilic Acylation of 4-Bromophenol
The foundational step in synthesizing 2-(4-bromophenoxy)-N-prop-2-ynylacetamide involves the reaction of 4-bromophenol with chloroacetyl chloride. This step proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming 2-(4-bromophenoxy)acetyl chloride.
Representative Conditions:
Amidation with Propargylamine
The acetyl chloride intermediate undergoes amidation with propargylamine (prop-2-yn-1-amine) to introduce the terminal alkyne group. This reaction is typically conducted in acetonitrile (MeCN) or DMF with TEA as a base to scavenge HCl.
Key Parameters:
-
Molar Ratio: 1:1.2 (acetyl chloride:propargylamine)
-
Reaction Time: 4–6 hours at 25°C
-
Workup: Aqueous extraction followed by column chromatography (DCM:MeOH 100:1)
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance efficiency and safety. For example, a two-stage system separates the acylation and amidation steps, minimizing side reactions and improving throughput.
Table 1: Scalable Reaction Conditions
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Acylation | Tubular (SS316) | 15 min | +12% |
| Amidation | Packed-bed (CuI) | 30 min | +18% |
Purification Strategies
-
Recrystallization: Ethanol/water mixtures (7:3 v/v) achieve >98% purity.
-
Chromatography: Preparative HPLC with C18 columns resolves regioisomers.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways
-
Alkyne Oligomerization: Propargylamine’s terminal alkyne can undergo Glaser coupling under basic conditions, forming diynes. This is suppressed by maintaining low temperatures (<30°C) and using Cu(I) inhibitors like hydroquinone.
-
Esterification: Residual chloroacetyl chloride may esterify propargylamine, necessitating rigorous drying of intermediates.
Table 2: Byproduct Analysis
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Diynes | Cu-mediated coupling | Add hydroquinone (0.1 wt%) |
| Propargyl ester | Moisture in acetyl chloride | Azeotropic drying with toluene |
Structural Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic: What are the critical steps and analytical techniques for synthesizing 2-(4-bromophenyl)-N-prop-2-ynylacetamide?
Answer:
The synthesis typically involves:
Bromophenyl precursor activation : Reacting 4-bromophenylacetic acid with propargylamine via coupling agents (e.g., EDCI/HOBt) under inert conditions.
Amide bond formation : Optimizing reaction time (6–12 hours) and temperature (0–25°C) to prevent side reactions like alkyne oxidation.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Key analytical methods :
- TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) for reaction monitoring.
- NMR (¹H/¹³C) to confirm amide linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~165–170 ppm for carbonyl).
- HRMS for molecular ion validation (expected [M+H]+: ~292.04 Da) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles (e.g., C-Br: ~1.89–1.92 Å; amide C=O: ~1.22 Å). Use SHELXTL or Olex2 for refinement .
- IR spectroscopy : Detects amide C=O stretch (~1650–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
- DFT calculations : Validate experimental data (e.g., Gaussian09 with B3LYP/6-31G**) .
Advanced: How can researchers resolve discrepancies between experimental and computational structural data?
Answer:
- Statistical validation : Compare root-mean-square deviations (RMSD) between SCXRD and DFT-optimized geometries. Acceptable thresholds: <0.05 Å for bond lengths.
- Electron density analysis : Use Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., C-H···O) missed in computational models.
- Refinement protocols : Adjust SHELXL parameters (e.g., ISOR, DELU) to account for thermal motion anisotropy in crystal data .
Advanced: What experimental design considerations are critical for assessing the compound’s bioactivity?
Answer:
- Dose-response assays : Use 3–5 log concentrations (e.g., 1 nM–100 µM) in triplicate. Include positive controls (e.g., doxorubicin for cytotoxicity).
- Target selectivity : Screen against related enzymes (e.g., kinases vs. proteases) to identify off-target effects.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Basic: How are hydrogen-bonding interactions analyzed in the crystal lattice of this compound?
Answer:
- Graph-set analysis : Use Mercury software to categorize motifs (e.g., R₂²(8) for dimeric amide N-H···O interactions).
- Distance-angle criteria : Hydrogen bonds are defined by D···A distances <3.5 Å and angles >120°.
- Thermal ellipsoid plots : Identify disordered regions affecting H-bond stability .
Advanced: How can low synthetic yields of this compound be troubleshooted?
Answer:
- Reagent optimization : Replace EDCI with DCC for higher coupling efficiency in polar aprotic solvents (e.g., DMF).
- Side reaction mitigation : Add radical inhibitors (e.g., BHT) to suppress alkyne polymerization.
- In-situ monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics .
Basic: What methods are used to assess the purity of synthesized batches?
Answer:
- HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm. Purity >95% required for biological testing.
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.
- Melting point : Sharp range (e.g., 148–150°C) indicates homogeneity .
Advanced: How do researchers analyze conflicting spectral data (e.g., ambiguous NMR peaks)?
Answer:
- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals; NOESY to resolve spatial proximities.
- Dynamic effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange broadening.
- Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping carbonyl signals .
Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?
Answer:
- Enzyme kinetics : Perform Michaelis-Menten analysis (Vmax/KM) with/without inhibitor.
- X-ray co-crystallization : Resolve inhibitor-enzyme binding modes (e.g., PDB deposition).
- SAR studies : Modify substituents (e.g., bromophenyl to chlorophenyl) to correlate structure with IC50 .
Basic: How is the stability of this compound evaluated under storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
